molecular formula C34H31ClFNO2 B15287508 3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid

3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid

Katalognummer: B15287508
Molekulargewicht: 540.1 g/mol
InChI-Schlüssel: IYCJVTFMIQICDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluoro-methyl biphenyl group, and a trimethyl indole propanoic acid moiety

Vorbereitungsmethoden

The synthesis of 1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chlorophenyl and fluoro-methyl biphenyl intermediates, followed by their coupling with the indole propanoic acid derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluoro-methyl biphenyl groups, using reagents such as halogens and nucleophiles.

    Common Reagents and Conditions: Typical reagents include halogens, oxidizing agents, reducing agents, and nucleophiles. .

Wissenschaftliche Forschungsanwendungen

1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-(2-fluoro-2’-methyl[1,1’-biphenyl]-4-yl)-alpha,alpha,3-trimethyl-1H-indole-2-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Eigenschaften

Molekularformel

C34H31ClFNO2

Molekulargewicht

540.1 g/mol

IUPAC-Name

3-[1-[(4-chlorophenyl)methyl]-5-[3-fluoro-4-(2-methylphenyl)phenyl]-3-methylindol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C34H31ClFNO2/c1-21-7-5-6-8-27(21)28-15-11-25(18-30(28)36)24-12-16-31-29(17-24)22(2)32(19-34(3,4)33(38)39)37(31)20-23-9-13-26(35)14-10-23/h5-18H,19-20H2,1-4H3,(H,38,39)

InChI-Schlüssel

IYCJVTFMIQICDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C(=C4C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.